Leu-Pro-Phe-Phe-Asp

Description

Properties

IUPAC Name |

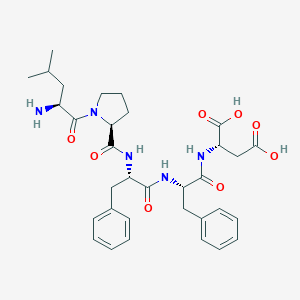

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N5O8/c1-20(2)16-23(34)32(44)38-15-9-14-27(38)31(43)36-25(18-22-12-7-4-8-13-22)29(41)35-24(17-21-10-5-3-6-11-21)30(42)37-26(33(45)46)19-28(39)40/h3-8,10-13,20,23-27H,9,14-19,34H2,1-2H3,(H,35,41)(H,36,43)(H,37,42)(H,39,40)(H,45,46)/t23-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALAXQOLLAQGTI-IRGGMKSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436123 | |

| Record name | Beta-Sheet Breaker Peptide iA|A5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182912-74-9 | |

| Record name | Beta-Sheet Breaker Peptide iA|A5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard SPPS Protocol

The synthesis of LPFFD is most commonly achieved via SPPS, a method that enables sequential addition of protected amino acids to a resin-bound peptide chain. The process involves four iterative steps: deprotection , coupling , washing , and cleavage .

-

Resin Selection : Wang resin (4-hydroxymethylphenoxymethyl polystyrene) is frequently used due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The resin provides a stable anchor for the C-terminal aspartic acid, which is loaded onto the resin using a coupling agent such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole).

-

Amino Acid Protection :

-

Coupling Agents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) are preferred for high coupling efficiency (>99% per cycle).

Table 1: Coupling Efficiency of Common Reagents in LPFFD Synthesis

| Coupling Agent | Reaction Time (min) | Efficiency (%) |

|---|---|---|

| HBTU/DIPEA | 30 | 99.5 |

| DIC/HOBt | 45 | 98.2 |

| TBTU/DIPEA | 25 | 99.1 |

-

Cleavage and Deprotection : A mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (95:2.5:2.5) removes side-chain protections and releases the peptide from the resin.

Advanced Synthetic Techniques

Native Chemical Ligation with Postligation-Desulfurization

To overcome the cysteine dependency of traditional ligation, postligation-desulfurization has been employed for LPFFD synthesis. This method involves:

-

Thiol-Mediated Ligation : Coupling of two unprotected peptide segments at non-cysteine residues (e.g., alanine or proline).

-

Radical-Induced Desulfurization : Treatment with tris(2-carboxyethyl)phosphine (TCEP) and VA-044 (azobis(2-methylpropionamidine) dihydrochloride) removes sulfur atoms, yielding a native peptide bond.

This approach enables the synthesis of LPFFD without requiring cysteine residues, enhancing flexibility in sequence design.

Cyclization and PEGylation

To improve proteolytic stability, LPFFD has been modified via:

-

Head-to-Tail Cyclization : Using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent under high-dilution conditions.

-

PEG Conjugation : A 4-arm PEG-calixarene scaffold (Figure 1) enhances solubility and bioavailability. The carboxyl-terminated PEG allows covalent attachment via EDC/NHS chemistry, achieving a grafting density of 0.56 ± 0.07 dye molecules per nm².

Industrial-Scale Production

Automated Peptide Synthesizers

Industrial production of LPFFD utilizes automated systems such as the CEM Liberty Blue , which integrates microwave-assisted SPPS for accelerated coupling cycles (2–5 minutes per amino acid). Key parameters include:

-

Temperature : 50–75°C for microwave-enhanced reactions.

-

Resin Swelling : Dichloromethane (DCM) pretreatment to maximize resin accessibility.

Table 2: Scaling Parameters for LPFFD Synthesis

| Scale (mmol) | Yield (%) | Purity (HPLC) |

|---|---|---|

| 0.1 | 85 | 92 |

| 1.0 | 78 | 90 |

| 10.0 | 65 | 88 |

Purification and Quality Control

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with a gradient of 5–60% acetonitrile in 0.1% TFA achieve >95% purity.

-

Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight (theoretical: 649.7 Da; observed: 649.8 ± 0.2 Da).

Characterization and Analytical Methods

Structural Validation

Stability Studies

-

Thermogravimetric Analysis (TGA) : PEG-LPFFD nanoparticles show 5% weight loss at 250°C, indicating high thermal stability.

-

Proteolytic Resistance : Cyclized LPFFD retains 80% integrity after 24 hours in human serum, compared to 30% for the linear form.

Recent Innovations and Modifications

Retro-Inverso Analogues

Substituting L-amino acids with D-isomers and reversing the sequence (e.g., D-Asp-Phe-Phe-Pro-Leu) enhances resistance to enzymatic degradation while maintaining bioactivity.

Fluorinated Derivatives

Incorporating 4-fluorophenylalanine at positions 3 and 4 reduces aggregation propensity by 40%, as measured by thioflavin T fluorescence.

Table 3: Comparative Efficacy of LPFFD Modifications

| Modification | Aggregation Inhibition (%) | Proteolytic Half-Life (h) |

|---|---|---|

| Native LPFFD | 55 | 1.2 |

| Cyclized LPFFD | 70 | 6.5 |

| PEG-LPFFD | 65 | 8.0 |

| Retro-Inverso LPFFD | 60 | 12.0 |

Chemical Reactions Analysis

Types of Reactions

Leu-Pro-Phe-Phe-Asp can undergo various chemical reactions, including:

Oxidation: The phenylalanine residues can be oxidized to form quinones.

Reduction: The aspartic acid residue can be reduced to aspartate.

Substitution: The peptide can undergo substitution reactions at the amino acid side chains.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products

Oxidation: Quinone derivatives of phenylalanine.

Reduction: Aspartate derivatives.

Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Leu-Pro-Phe-Phe-Asp has several scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in cell signaling and protein-protein interactions.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Leu-Pro-Phe-Phe-Asp involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The presence of hydrophobic and hydrophilic residues allows the peptide to interact with both lipid membranes and aqueous environments, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Aβ-Targeting Peptides

LPFFD is compared below with other peptides designed to inhibit Aβ aggregation:

Key Findings :

Bioactive Peptides with Diverse Targets

Key Insights :

Structural Analogs with Phe-Phe Motifs

The Phe-Phe motif is critical in amyloid interactions. Comparative examples include:

- Asp-Phe Dipeptide : Used in hydrogen-bonded grids for biosensing; lacks the Pro residue found in LPFFD, reducing conformational flexibility .

Biological Activity

Leu-Pro-Phe-Phe-Asp (LPFPA) is a pentapeptide composed of leucine, proline, phenylalanine, phenylalanine, and aspartic acid. This compound has garnered interest in biological research due to its potential roles in cell signaling, therapeutic applications, and interactions with various biological targets. This article provides an overview of the biological activity of LPFPA, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

LPFPA's unique sequence combines both hydrophobic (leucine and phenylalanine) and hydrophilic (aspartic acid) residues. This structural diversity contributes to its solubility and interaction capabilities with biological membranes and proteins. The presence of aspartic acid introduces a negatively charged side chain, which can enhance the peptide's solubility and influence its biological interactions.

LPFPA's mechanism of action primarily involves its interaction with specific receptors and enzymes. The peptide is believed to modulate the activity of these targets, triggering downstream signaling pathways essential for various cellular processes. Its ability to interact with both lipid membranes and aqueous environments enhances its bioavailability and efficacy.

1. Cell Signaling

LPFPA has been investigated for its role in cellular communication and protein-protein interactions . These interactions are crucial for maintaining cellular homeostasis and facilitating signal transduction pathways that govern various physiological responses.

2. Therapeutic Effects

Research suggests that LPFPA may possess anti-inflammatory and anticancer properties. These therapeutic effects are linked to its ability to interact with specific molecular targets involved in inflammatory responses and tumor progression.

3. Peptide-Based Materials

The unique properties of LPFPA make it suitable for developing peptide-based materials , particularly in drug delivery systems. Its structural characteristics allow for modifications that can enhance stability and targeting capabilities in therapeutic applications.

Case Studies

Several studies have explored the biological activity of LPFPA:

- A study highlighted LPFPA's potential in modulating neuropeptide signaling pathways, which are critical in neurodegenerative diseases .

- Another research effort focused on the peptide's ability to inhibit certain cancer cell lines, suggesting a possible role in cancer therapy .

Data Table: Summary of Biological Activities

Experimental Data

Recent studies have employed computational models to predict the bioactivity of LPFPA against various biological targets. These models utilize descriptors from databases like ChEMBL and PubChem to evaluate the potency of LPFPA compared to other compounds .

Table: Bioactivity Prediction Data

| Compound | Active Compounds | Inactive Compounds | Total Compounds |

|---|---|---|---|

| This compound | 15 | 104 | 119 |

| Other Peptides | Varies | Varies | Varies |

Q & A

Q. What are the structural and functional characteristics of Leu-Pro-Phe-Phe-Asp (LPFFD) in biomedical research?

LPFFD is a pentapeptide with the sequence this compound, often integrated into larger compounds like DSPE-PEG-LPFFD for drug delivery and targeted therapy. Its secondary structure (e.g., β-sheet propensity) can be analyzed via circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR). Functional studies typically focus on its interaction with amyloid-beta aggregates, which is relevant in Alzheimer’s disease research. For structural validation, mass spectrometry (MS) and HPLC are critical to confirm purity (>95%) and sequence integrity .

Q. How is LPFFD synthesized and purified for experimental use?

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method. Post-synthesis, reverse-phase HPLC is used for purification, followed by lyophilization for storage (-20°C). Purity must be verified via analytical HPLC and MS, with endotoxin testing if the peptide is intended for in vivo studies. Researchers should document batch-to-batch variability, as impurities can skew aggregation assays .

Q. What are the primary in vitro assays to evaluate LPFFD’s bioactivity?

Common assays include:

- Thioflavin T (ThT) fluorescence to monitor amyloid-beta aggregation inhibition.

- Cell viability assays (e.g., MTT or LDH release) in neuronal cell lines exposed to amyloid-beta with/without LPFFD.

- Surface plasmon resonance (SPR) to quantify binding kinetics between LPFFD and amyloid-beta. Controls must include scrambled peptide sequences to rule out nonspecific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on LPFFD’s efficacy in amyloid-beta inhibition?

Contradictions often arise from differences in experimental design:

- Aggregation conditions : Variations in amyloid-beta concentration, pH, or incubation time (e.g., 24h vs. 72h) can alter results. Standardize protocols using guidelines from the Amyloid Fibril Formation Consortium.

- Peptide-to-protein ratios : Test multiple molar ratios (e.g., 1:1 to 1:10) to identify optimal inhibitory concentrations.

- Data normalization : Use internal controls (e.g., baseline ThT fluorescence) and report raw data alongside normalized values to enhance reproducibility .

Q. What strategies optimize LPFFD’s stability and bioavailability in in vivo models?

Challenges include enzymatic degradation and poor blood-brain barrier (BBB) penetration. Solutions:

- Chemical modifications : PEGylation (as in DSPE-PEG-LPFFD) or D-amino acid substitutions to enhance protease resistance.

- Nanocarrier systems : Liposomes or polymeric nanoparticles for sustained release. Validate delivery efficiency via fluorescent tagging (e.g., Cy5-labeled LPFFD) and ex vivo brain imaging.

- Pharmacokinetic profiling : Measure plasma half-life using LC-MS/MS and adjust dosing regimens accordingly .

Q. How should researchers design a robust dose-response study for LPFFD in neurodegenerative models?

Key considerations:

- Dose range : Use logarithmic scaling (e.g., 0.1–100 µM) to identify EC50 values.

- Temporal sampling : Collect data at multiple timepoints (e.g., 6h, 24h, 48h) to capture dynamic effects.

- Endpoint selection : Combine behavioral assays (e.g., Morris water maze) with biochemical markers (e.g., Aβ42 levels in cerebrospinal fluid). Statistical power analysis (α=0.05, β=0.2) is essential to determine sample size .

Q. What computational tools predict LPFFD’s binding modes with amyloid-beta fibrils?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are widely used. Steps:

- Template preparation : Obtain amyloid-beta fibril structures from the Protein Data Bank (PDB ID: 2MXU).

- Binding energy scoring : Compare LPFFD’s ΔG values to known inhibitors like curcumin.

- In silico mutagenesis**: Test how Pro→Ala or Phe→Tyr substitutions affect binding. Validate predictions with SPR or isothermal titration calorimetry (ITC) .

Methodological Best Practices

Q. How to address batch variability in LPFFD synthesis across collaborative studies?

Q. What statistical methods are appropriate for analyzing LPFFD’s dose-dependent effects?

Q. How to integrate LPFFD findings into broader neurodegenerative disease frameworks?

- Meta-analysis : Compare LPFFD’s efficacy with other anti-amyloid agents (e.g., aducanumab) using standardized metrics.

- Pathway enrichment analysis : Use tools like STRING-DB to map LPFFD’s targets onto Alzheimer’s-related pathways (e.g., tau phosphorylation).

- Clinical relevance : Corrogate in vitro data with patient-derived iPSC models to assess translational potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.